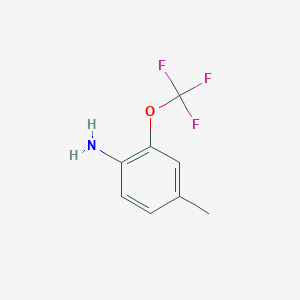

4-Methyl-2-(trifluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-(trifluoromethoxy)aniline: is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethoxy)aniline typically involves the reduction of 4-trifluoromethoxynitrobenzene. This reduction can be achieved using various reducing agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes, often utilizing catalytic hydrogenation or other efficient reduction techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the nitro group in precursor compounds to yield the aniline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Production of the aniline derivative from nitro precursors.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: 4-Methyl-2-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity .

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a probe to study enzyme interactions and metabolic pathways .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals, polymers, and advanced materials due to its stability and reactivity .

Mécanisme D'action

The precise mechanism of action of 4-Methyl-2-(trifluoromethoxy)aniline is not fully understood. it is believed to act as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes. This compound may also function as a catalyst in synthesizing other compounds .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.

3-(Trifluoromethyl)aniline: Similar structure with the trifluoromethyl group at the meta position.

Uniqueness: 4-Methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl and a trifluoromethoxy group, which influence its chemical reactivity and physical properties. The trifluoromethoxy group, in particular, is less common and imparts distinct electronic and steric effects compared to the more frequently encountered trifluoromethyl group .

Activité Biologique

4-Methyl-2-(trifluoromethoxy)aniline is an aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethoxy group to the aniline structure. Various synthetic pathways have been reported, including nucleophilic substitution reactions and coupling reactions involving trifluoromethylated reagents. The methods often yield high purity compounds suitable for biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values ranged from 2 to 4 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Properties

In vitro studies have shown that compounds related to this compound possess anticancer activity. For instance, derivatives with similar structures exhibited potent antiproliferative effects on cancer cell lines such as HeLa and A549. The IC50 values for these compounds were reported in the low nanomolar range (around 60 nM), indicating strong cytotoxicity against cancer cells . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to interact with tubulin, a key protein in microtubule dynamics. By binding to the colchicine site on tubulin, it disrupts microtubule formation, which is crucial for cell division. This mechanism is shared by several known anticancer agents, making it a target for further drug development.

Case Studies

- Antibacterial Evaluation : In one study, synthesized derivatives of this compound showed promising antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The study reported that specific derivatives had MIC values lower than traditional antibiotics, suggesting their potential in treating resistant infections .

- Anticancer Activity : Another research effort focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated that certain derivatives could inhibit cell growth significantly more than standard chemotherapeutics, positioning them as candidates for further preclinical testing .

Data Tables

| Compound | Biological Activity | IC50/MIC (µg/mL) | Target |

|---|---|---|---|

| This compound | Antibacterial | 2–4 | Gram-positive bacteria |

| Derivative A | Anticancer | 60 | HeLa cells |

| Derivative B | Anticancer | <100 | A549 cells |

Propriétés

IUPAC Name |

4-methyl-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGZMSIUKCVZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.